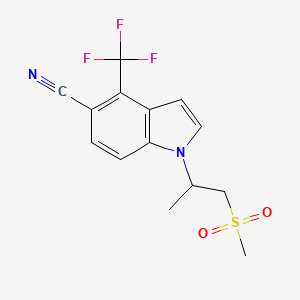

1-(1-Methanesulfonylpropan-2-yl)-4-(trifluoromethyl)indole-5-carbonitrile

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

GSK-2881078 is a nonsteroidal, selective androgen receptor modulator (SARM) developed by GlaxoSmithKline. It is primarily investigated for its potential to prevent muscle wasting and sarcopenia in elderly individuals. The compound has shown promise in increasing muscle strength and lean mass in clinical trials, particularly in men with chronic obstructive pulmonary disease (COPD) .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of GSK-2881078 involves multiple steps, starting from commercially available starting materials. The key steps include:

Formation of the Indole Core: The indole core is synthesized through a series of reactions, including cyclization and functional group transformations.

Introduction of the Trifluoromethyl Group: The trifluoromethyl group is introduced using a suitable trifluoromethylating agent under controlled conditions.

Attachment of the Methylsulfonyl Group: The methylsulfonyl group is attached via a sulfonylation reaction using a sulfonyl chloride derivative.

Final Functionalization:

Industrial Production Methods

Industrial production of GSK-2881078 follows similar synthetic routes but is optimized for large-scale production. This includes the use of high-yielding reactions, efficient purification techniques, and stringent quality control measures to ensure the purity and consistency of the final product .

Chemical Reactions Analysis

Types of Reactions

GSK-2881078 undergoes various chemical reactions, including:

Oxidation: The compound can undergo oxidation reactions, particularly at the methylsulfonyl group.

Reduction: Reduction reactions can occur at the nitrile group, converting it to an amine.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

Substitution: Substitution reactions often involve halogenating agents and nucleophiles under mild conditions.

Major Products

The major products formed from these reactions include various derivatives of GSK-2881078 with modified functional groups, which can be further investigated for their biological activities .

Scientific Research Applications

GSK-2881078 has a wide range of scientific research applications, including:

Chemistry: The compound is used as a model molecule to study the effects of selective androgen receptor modulation.

Biology: It is investigated for its role in muscle biology and its potential to prevent muscle wasting.

Medicine: Clinical trials have shown its potential in increasing muscle strength and lean mass in patients with chronic illnesses such as COPD.

Industry: GSK-2881078 is explored for its potential use in developing new therapeutic agents for muscle-related disorders

Mechanism of Action

GSK-2881078 exerts its effects by selectively binding to androgen receptors. This binding induces a unique receptor conformation that allows specific coactivator and corepressor proteins to interact. The differential activity enables GSK-2881078 to function as a potent androgenic agonist in target tissues such as muscle and bone, while acting as an antagonist or partial agonist in other tissues like the prostate or skin .

Comparison with Similar Compounds

Similar Compounds

Enobosarm: Another selective androgen receptor modulator investigated for similar applications.

JNJ-28330835: A compound with similar androgen receptor modulating properties.

Ligandrol: Known for its potential in increasing muscle mass and strength.

Uniqueness of GSK-2881078

GSK-2881078 is unique due to its specific binding affinity and selectivity for androgen receptors. It has shown a favorable safety profile and significant efficacy in clinical trials, making it a promising candidate for the treatment of muscle wasting and sarcopenia .

Properties

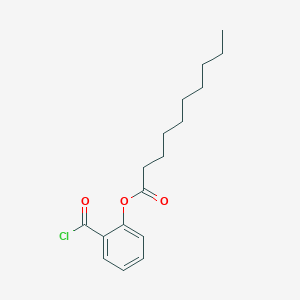

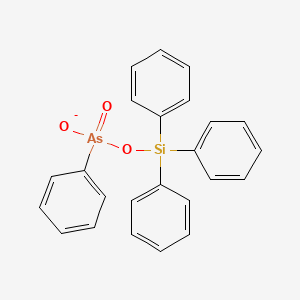

Molecular Formula |

C14H13F3N2O2S |

|---|---|

Molecular Weight |

330.33 g/mol |

IUPAC Name |

1-(1-methylsulfonylpropan-2-yl)-4-(trifluoromethyl)indole-5-carbonitrile |

InChI |

InChI=1S/C14H13F3N2O2S/c1-9(8-22(2,20)21)19-6-5-11-12(19)4-3-10(7-18)13(11)14(15,16)17/h3-6,9H,8H2,1-2H3 |

InChI Key |

SKDVMPZQJMZEAC-UHFFFAOYSA-N |

Canonical SMILES |

CC(CS(=O)(=O)C)N1C=CC2=C1C=CC(=C2C(F)(F)F)C#N |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-{1-[2-(di-tert-butylphosphanyl)phenyl]ethyl}-N,2-dimethylpropane-2-sulfinamide](/img/structure/B12514304.png)

![Ethanaminium, 2-[(2-ethyl-1-oxo-2-butenyl)oxy]-N,N,N-trimethyl-](/img/structure/B12514327.png)

![(S)-N-[2-(2-Cyano-4,4-difluoro-1-pyrrolidinyl)-2-oxoethyl]-6-hydroxyquinoline-4-carboxamide](/img/structure/B12514334.png)

![methyl 7-[3-hydroxy-2-(4-hydroxy-4-methyloct-1-enyl)-5-oxocyclopentyl]heptanoate](/img/structure/B12514347.png)

![3-[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]-2-(4-chlorophenyl)prop-2-enenitrile](/img/structure/B12514349.png)

![N-(2-Chloroethyl)-N'-[3-(2-hydroxyethyl)phenyl]urea](/img/structure/B12514352.png)

![4-{5-Aminoimidazo[1,5-c]pyrimidin-3-yl}benzonitrile](/img/structure/B12514358.png)

![(1S,5R,8aS)-1-Ethyl-3-oxo-1,5,8,8a-tetrahydro-3H-[1,3]oxazolo[3,4-a]pyridine-5-carboxylic acid](/img/structure/B12514374.png)